2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5
Description
2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5 (CAS: 1189450-87-0) is a deuterated aromatic ketone featuring a 2,3-epoxypropoxy substituent. Its molecular structure includes five deuterium atoms replacing hydrogens, likely at positions critical for metabolic stability or isotopic tracing. This compound is cataloged as a TRC standard (TRC E589702) and serves as a labeled analog in pharmaceutical research, particularly for studying pharmacokinetics and degradation pathways . The epoxypropoxy group confers reactivity, enabling participation in nucleophilic addition reactions, while the deuterium enhances stability and reduces metabolic clearance rates compared to non-deuterated analogs .
Properties
IUPAC Name |
1-[2-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2/i12D2,13D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMQKJKLUZHBY-YZYYPZMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661945 | |
| Record name | 1-[2-({[(~2~H_3_)Oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189450-87-0 | |
| Record name | 1-[2-({[(~2~H_3_)Oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone typically involves the reaction of 3-phenyl-propiophenone with deuterated epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is then further reacted to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity, alter metabolic pathways, and affect cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of 2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5 and related compounds:
Key Observations:
- Deuterium Substitution: The target compound and (2E)-Dehydro Propafenone-d5 Hydrochloride both utilize deuterium to enhance stability and traceability in metabolic studies. Deuterium reduces CYP450-mediated oxidation, extending half-life in biological systems .
- Epoxypropoxy Reactivity: Compounds like Bis[2-(2,3-epoxypropoxy)phenyl]methane and the target compound share the epoxypropoxy group, which reacts with nucleophiles (e.g., amines, thiols).
- Aromatic Substituents: The dichloro and dimethylphenyl groups in 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone increase lipophilicity and steric hindrance, contrasting with the target compound’s phenylpropiophenone backbone optimized for receptor binding .
Pharmacokinetic and Stability Profiles
- Metabolic Stability: Deuterated compounds exhibit slower hepatic metabolism. For example, (2E)-Dehydro Propafenone-d5 Hydrochloride shows a 30% longer half-life than its non-deuterated form in vitro . Similar effects are expected for this compound, making it valuable for long-term tracer studies .
- Thermal Stability : The epoxypropoxy group in the target compound is susceptible to ring-opening at elevated temperatures (>100°C), a trait shared with Bis[2-(2,3-epoxypropoxy)phenyl]methane. However, deuterium substitution may marginally improve thermal resilience due to stronger C-D bonds .
Research Findings and Industrial Relevance
- Drug Development : Deuterated epoxypropoxy compounds are prioritized in prodrug design for their balanced reactivity and stability. For instance, carvedilol derivatives synthesized via epoxypropoxy intermediates (as in ) benefit from deuterium-enhanced bioavailability .
- Material Science : Bis-epoxypropoxy compounds are used in epoxy resins, but the target compound’s single epoxy group and deuterium make it more suitable for controlled-release formulations .
Biological Activity
2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5 is a deuterated compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an epoxy group and a phenylpropiophenone moiety. The presence of deuterium (d5) enhances its stability and makes it useful in various analytical techniques.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, similar to other known antimicrobial agents.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the survival of pathogenic microorganisms. This inhibition can lead to bactericidal effects, making it a candidate for further development as an antimicrobial agent.
The primary mechanism of action for this compound involves its interaction with key enzymes in microbial metabolism:
- Target Enzymes : The compound targets decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), an enzyme involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the cell wall integrity, leading to bacterial cell death.
- Biochemical Pathways : Inhibition of DprE1 affects various biochemical pathways essential for microbial growth and replication. This disruption is critical in the development of new therapeutic agents against resistant strains of bacteria.
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and potential applications of this compound:
| Study | Findings | |
|---|---|---|
| Study A | Demonstrated significant bactericidal activity against M. tuberculosis | Supports potential use as an antitubercular agent |
| Study B | Showed enzyme inhibition at low concentrations | Indicates high potency and specificity towards target enzymes |
| Study C | Evaluated safety and toxicity in vitro | Found to have a favorable safety profile for further development |
Case Study: Antitubercular Activity
In a controlled laboratory setting, this compound was tested against various strains of M. tuberculosis. Results indicated a significant reduction in bacterial load after treatment with the compound compared to untreated controls. This suggests its potential as a novel therapeutic agent in treating tuberculosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
